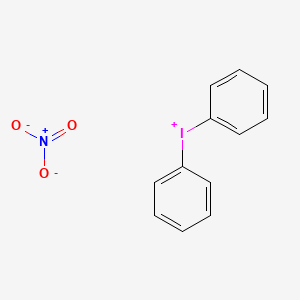

Diphenyliodonium nitrate

Description

Propriétés

IUPAC Name |

diphenyliodanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3)4/h1-10H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZCVYWWRJDZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-84-0 (Parent) | |

| Record name | Iodonium, diphenyl-, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00222528 | |

| Record name | Iodonium, diphenyl-, nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722-56-5 | |

| Record name | Iodonium, diphenyl-, nitrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=722-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, diphenyl-, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodonium, diphenyl-, nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Diphenyliodonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of diphenyliodonium nitrate, a versatile reagent with applications in organic synthesis and drug development. The following sections detail the chemical pathways, experimental protocols, and purification methodologies, supplemented with quantitative data and visual representations to facilitate understanding and implementation in a laboratory setting.

Synthesis of this compound

This compound is typically synthesized in a two-step process. The first step involves the preparation of a diphenyliodonium salt with a halide or another suitable counter-ion, commonly diphenyliodonium iodide. The second step is an anion exchange reaction to replace the initial counter-ion with a nitrate group.

Step 1: Synthesis of Diphenyliodonium Iodide

A common and effective method for the synthesis of diphenyliodonium iodide involves the reaction of iodosobenzene and iodoxybenzene in the presence of a base.[1]

Reaction Pathway:

References

Diphenyliodonium Nitrate (CAS 722-56-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diphenyliodonium Nitrate (DPIN), a versatile and highly reactive compound utilized across various scientific disciplines. This document covers its core chemical and physical properties, safety and handling protocols, key applications in organic synthesis and polymer chemistry, and its role in biological systems. Detailed experimental protocols and mechanistic pathways are presented to support its practical application in research and development.

Core Properties and Data

This compound is a white to greyish crystalline solid. It is recognized for its role as a photoinitiator, a catalyst in chemical reactions, and a reagent for electrophilic phenylation.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 722-56-5 | [1] |

| Molecular Formula | C₁₂H₁₀INO₃ | [1] |

| Molecular Weight | 343.12 g/mol | [1] |

| Appearance | White to greyish fine crystalline powder or crystals | [1] |

| Melting Point | 150 - 154 °C | [1] |

| Solubility | Soluble in hot water and DMSO | [2] |

| Stability | Light sensitive. Stable for at least 2 years when stored at +4°C, protected from light and moisture. |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Data and Observations |

| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm): 8.270, 7.656, 7.529. |

| Mass Spectrum | Molecular Ion (m/z): 343. Key fragments observed at m/z: 204.0 (100.0%), 77.0 (58.9%), 51.0 (14.2%), 139.0 (10.5%). |

| Infrared (IR) Spectrum | Spectra available as KBr disc and in nujol mull, showing characteristic peaks for the phenyl and nitrate functional groups. |

Safety and Handling

This compound is classified as an oxidizing solid and may intensify fire. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.

Table 3: Hazard and Safety Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Oxidizing Solid | GHS03 (Flame over circle) | Danger | H272: May intensify fire; oxidizer. | P210, P220, P280, P370 + P378, P501 |

Storage and Incompatibilities:

-

Store in a dry, cool, and well-ventilated place away from combustible materials.[3]

-

Keep container tightly closed.

-

Incompatible with strong reducing agents and combustible materials.[3]

First Aid Measures:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

In all cases of exposure, seek medical attention if symptoms persist.

Applications and Mechanisms of Action

This compound is a valuable tool in both synthetic chemistry and biological research due to its unique reactivity.

Cationic Photoinitiator and Photoacid Generator

DPIN is widely used as a photoacid generator (PAG) in polymer chemistry.[1] Upon exposure to UV light, it undergoes photolysis to generate reactive species that can initiate cationic polymerization, a process crucial for UV-curable coatings, inks, adhesives, and in microelectronics for the patterning of photoresists.[1]

The general mechanism involves the absorption of a photon, leading to the homolytic or heterolytic cleavage of the iodine-carbon bond. This generates a phenyl radical and a phenyliodonium cation radical, which can then react with a hydrogen donor to produce a Brønsted acid. This photogenerated acid is the true initiator of the cationic polymerization.

Caption: Photoinitiation by this compound.

Arylation Reagent in Organic Synthesis

Diaryliodonium salts are powerful electrophilic arylating agents. They are used in a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, often under milder conditions than traditional methods using aryl halides.[1] These reactions can be catalyzed by transition metals like palladium or can proceed under metal-free conditions.

The palladium-catalyzed reaction often proceeds through a Pd(II)/Pd(IV) catalytic cycle, which differs from the more common Pd(0)/Pd(II) cycle seen with aryl halides.

Caption: Catalytic cycle for Pd-catalyzed arylation.

Biological Activity: NADPH Oxidase Inhibition

Diphenyliodonium compounds are well-characterized inhibitors of flavoenzymes, most notably the NADPH oxidase complex. This enzyme is crucial in producing reactive oxygen species (ROS) in phagocytic cells as a defense mechanism against pathogens.

The proposed inhibitory mechanism involves the diphenyliodonium salt acting as an electron acceptor. A reduced redox center within the NADPH oxidase (likely the FAD cofactor) donates an electron to the iodonium compound, forming a highly reactive phenyl radical. This radical can then covalently modify the enzyme, for instance by arylating the flavin cofactor or nearby amino acid residues, leading to irreversible inhibition. The inhibition is dependent on enzyme turnover, as a reduced center is required for the initial electron transfer.

Caption: Inhibition of NADPH Oxidase by Diphenyliodonium.

Experimental Protocols

The following sections provide detailed methodologies for key applications of diphenyliodonium salts.

Protocol 1: Representative Palladium-Catalyzed Direct Arylation of Indole

This protocol is adapted from established procedures for the direct C-H arylation of heterocycles using diaryliodonium salts and serves as a representative method.

Caption: Experimental workflow for indole arylation.

Materials:

-

Indole (2.6 mmol)

-

This compound (5.1 mmol)

-

Palladium(II) acetate, Pd(OAc)₂ (0.13 mmol)

-

Ethyl acetate (EtOAc), 10 mL

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 50 mL round-bottomed flask, add indole, this compound, and Pd(OAc)₂.

-

Add ethyl acetate (10 mL) to the flask.

-

Clamp the flask in a heating mantle and heat to 50°C with vigorous stirring.

-

Maintain the temperature and stirring for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

-

Transfer the reaction mixture to a separating funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to yield the desired 2-arylindole.

Protocol 2: Photoinitiated Cationic Ring-Opening Polymerization

This protocol is a representative procedure for the polymerization of a cyclic monomer, adapted from a method for octamethylcyclotetrasiloxane (D4).

Materials:

-

Cyclic monomer (e.g., D4, 0.016 mol)

-

This compound (photoinitiator, ~0.5% w/w)

-

Anhydrous solvent (if necessary, e.g., dichloromethane)

-

Methanol (for precipitation)

-

Quartz reaction tube

-

UV photoreactor (e.g., Rayonet with lamps emitting around 300 nm)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), add the cyclic monomer and this compound to a quartz reaction tube.

-

If the initiator is not soluble in the monomer, add a minimal amount of anhydrous solvent to create a homogeneous solution.

-

Seal the quartz tube.

-

Place the tube in the photoreactor at room temperature.

-

Irradiate the mixture with UV light for a predetermined time (e.g., 1-6 hours), depending on the monomer and desired conversion.

-

After irradiation, open the tube and precipitate the resulting polymer by adding the reaction mixture to a large volume of methanol with stirring.

-

Collect the polymer by filtration or decantation and dry under vacuum to a constant weight.

-

Characterize the polymer using appropriate techniques (e.g., GPC for molecular weight, NMR for structure).

References

Spectroscopic Profile of Diphenyliodonium Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectral data for Diphenyliodonium Nitrate (DPIN), a compound of significant interest in organic synthesis and photochemistry. This document compiles Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic information, presenting it in a clear and accessible format for researchers.

UV-Visible Spectroscopy

This compound exhibits characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum, arising from electronic transitions within the phenyl rings.

Table 1: UV-Vis Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |

| 203 nm, 226 nm | Not Reported | Not Specified | Commercial Supplier Data |

| 227 nm | 17,800 L mol⁻¹ cm⁻¹ | Not Specified (General for Diphenyliodonium Photoacid Generators) | [1] |

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a precisely weighed amount of the solid in a suitable UV-transparent solvent (e.g., acetonitrile, methanol, or water). The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Blank Measurement: A cuvette filled with the pure solvent is placed in the reference beam path to record a baseline spectrum.

-

Sample Measurement: A cuvette containing the sample solution is placed in the sample beam path.

-

Data Acquisition: The absorption spectrum is recorded over a specific wavelength range, typically from 200 to 400 nm for aromatic compounds. The wavelengths of maximum absorbance (λmax) are then identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the diphenyliodonium cation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) shows distinct signals for the aromatic protons.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 8.270 | Not Specified | Aromatic Protons | DMSO-d₆ |

| 7.656 | Not Specified | Aromatic Protons | DMSO-d₆ |

| 7.529 | Not Specified | Aromatic Protons | DMSO-d₆ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: The ¹H NMR spectrum is acquired using standard pulse sequences. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available from experimental sources. | Predicted values can be obtained from chemical database simulations. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated solution than that used for ¹H NMR is typically required, usually 20-50 mg of this compound dissolved in 0.5-0.7 mL of a deuterated solvent.

-

Instrumentation: A high-resolution NMR spectrometer is used.

-

Data Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon environment. The chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Regions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1380 | N-O Stretch | Nitrate Anion (NO₃⁻) |

| 800-600 | C-H Bend (out-of-plane) | Aromatic |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: A few milligrams of this compound are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Background Measurement: A spectrum of a blank KBr pellet or the empty sample compartment is recorded as the background.

-

Sample Measurement: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a compound like this compound is illustrated in the following diagram.

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

This guide serves as a foundational resource for the spectral properties of this compound. Researchers are encouraged to perform their own analytical characterization to obtain detailed spectral data under their specific experimental conditions.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Diphenyliodonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Diphenyliodonium nitrate (DPIN). Understanding the thermal properties of this compound is critical for its safe handling, storage, and application in various fields, including as a photoinitiator in polymer chemistry and as a reagent in organic synthesis. This document summarizes key thermal analysis data, outlines experimental methodologies, and presents a proposed decomposition pathway.

Core Thermal Properties

This compound is a white crystalline solid with a melting point that is closely associated with its decomposition temperature. Thermal analysis indicates that the compound is relatively stable at ambient temperatures but undergoes decomposition upon heating.

Table 1: Thermal Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 150-154 °C | |

| Decomposition Temperature | ~150-154 °C | |

| Significant Weight Loss (TGA) | Starts around 175 °C |

Thermal Analysis Data

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for characterizing the thermal behavior of this compound.

Differential Scanning Calorimetry (DSC)

DSC analysis of this compound reveals an endothermic event corresponding to its melting, which is immediately followed by an exothermic decomposition.

Table 2: Summary of DSC Data for this compound

| Parameter | Value | Description |

| Onset Temperature of Melting | ~150 °C | The temperature at which melting begins. |

| Peak Melting Temperature | ~154 °C | The temperature at which the melting rate is maximal. |

| Onset Temperature of Decomposition | Immediately follows melting | The temperature at which decomposition begins. |

| Decomposition Enthalpy (ΔHdec) | Varies | The heat released during decomposition, which can vary based on experimental conditions. |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a significant mass loss is observed, corresponding to the evolution of gaseous decomposition products.

Table 3: Summary of TGA Data for this compound

| Temperature Range | Mass Loss (%) | Corresponding Event |

| > 175 °C | Significant | Loss of decomposition products. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable thermal analysis data. The following are generalized protocols for DSC and TGA analysis of this compound, based on standard practices for organic salts.

Differential Scanning Calorimetry (DSC) Experimental Protocol

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature above the decomposition range (e.g., 250 °C).

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset and peak temperatures for melting and decomposition, and calculate the enthalpy of decomposition from the area of the exothermic peak.

Thermogravimetric Analysis (TGA) Experimental Protocol

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Position the sample pan in the TGA furnace.

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of approximately 30 °C.

-

Increase the temperature at a constant heating rate, commonly 10 °C/min, up to a temperature where the sample is fully decomposed (e.g., 300 °C).

-

-

Data Analysis: Monitor and record the sample mass as a function of temperature. Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss in different temperature regions.

Thermal Decomposition Pathway

The thermal decomposition of this compound is believed to proceed through a primary pathway involving the cleavage of the carbon-iodine bond and the subsequent reaction of the resulting species.

Caption: Proposed thermal decomposition pathway of this compound.

The proposed mechanism suggests that upon heating, this compound initially forms a transient intermediate. This intermediate then undergoes cleavage to yield the primary decomposition products: phenyl nitrate and iodobenzene. At higher temperatures, phenyl nitrate can further decompose into various gaseous products.

Concluding Remarks

The thermal stability of this compound is a critical parameter for its practical application. The compound is stable under normal storage conditions but decomposes upon melting, with a significant loss of mass observed at temperatures above 175 °C. The primary decomposition products have been identified as phenyl nitrate and iodobenzene. For safe and effective use, it is recommended to handle this compound at temperatures well below its melting and decomposition point. The provided experimental protocols offer a guideline for researchers to conduct their own thermal analysis and to verify the thermal properties of this compound for specific applications.

Diphenyliodonium Nitrate: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of diphenyliodonium nitrate in various common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

This compound ((C₆H₅)₂INO₃) is a versatile organic compound widely used as a photoinitiator in polymer chemistry and as a reagent in organic synthesis.[1] Its solubility in different solvents is a critical parameter for its effective application in various chemical reactions and formulations. Understanding its solubility profile allows for the optimization of reaction conditions, enhancement of product yields, and development of robust formulations.

Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source |

| Hot Water | Soluble | [2][3][4][5][6] |

| Methanol | Soluble | [4][6][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [8][9] |

Experimental Protocol for Determining this compound Solubility

While specific quantitative data is not available, the following detailed experimental protocols, adapted from established methods for organic compounds, can be employed to accurately determine the solubility of this compound in various organic solvents.

Gravimetric Method

This method is a straightforward and reliable technique for determining the solubility of a solid in a volatile solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid residue. This can be achieved by centrifugation followed by decantation or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).

-

Solvent Evaporation: Transfer a precisely measured volume of the clear saturated solution to a pre-weighed, dry container.

-

Drying: Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Weighing: Once the solvent is completely removed, weigh the container with the dried this compound residue.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in g/100 mL).

UV-Visible Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be a rapid and sensitive technique for determining solubility.

Methodology:

-

Determine Maximum Absorbance (λmax): Prepare a dilute, unsaturated solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Prepare Saturated Solution: Follow steps 1 and 2 of the Gravimetric Method to prepare a saturated solution of this compound.

-

Sample Analysis:

-

Carefully withdraw a small, precise volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Then, calculate the concentration of the original saturated solution, which represents the solubility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and precise method for determining the concentration of a compound in a solution, making it ideal for solubility studies, especially for complex mixtures or when high sensitivity is required.

Methodology:

-

Develop an HPLC Method:

-

Select a suitable HPLC column (e.g., a C18 reversed-phase column).

-

Determine an appropriate mobile phase that provides good separation and peak shape for this compound. The mobile phase should be a mixture of solvents in which the compound is soluble.

-

Set the detector wavelength to the λmax of this compound.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Prepare Saturated Solution: Follow steps 1 and 2 of the Gravimetric Method to prepare a saturated solution.

-

Sample Analysis:

-

Filter an aliquot of the clear supernatant through a syringe filter compatible with the solvent and HPLC mobile phase.

-

If necessary, dilute the filtered solution with the mobile phase to a concentration within the calibration curve's range.

-

Inject a fixed volume of the prepared sample into the HPLC system and record the peak area.

-

-

Calculation: Use the calibration curve to determine the concentration of this compound in the injected sample. Calculate the original concentration in the saturated solution to determine its solubility.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of this compound solubility.

Conclusion

References

- 1. Speciation of diaryliodonium salts in different solvents: A conductivity study [morressier.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. radtech.org [radtech.org]

- 4. chembk.com [chembk.com]

- 5. parchem.com [parchem.com]

- 6. This compound | 722-56-5 [chemicalbook.com]

- 7. This compound | 722-56-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. chemodex.com [chemodex.com]

- 9. adipogen.com [adipogen.com]

The Electrophilic Phenylating Power of Diphenyliodonium Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diphenyliodonium nitrate stands as a potent and versatile electrophilic phenylating agent in the synthetic chemist's toolkit. Its ability to transfer a phenyl group to a wide array of nucleophiles under both metal-free and metal-catalyzed conditions has led to its widespread use in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the mechanistic pathways governing these transformations, supported by quantitative data, detailed experimental protocols, and visual representations of the core chemical processes.

Core Mechanisms of Phenylation

The electrophilic phenylation by this compound can proceed through several distinct mechanistic manifolds, the prevalence of which is dictated by the nature of the nucleophile, the reaction conditions, and the presence or absence of a metal catalyst. The primary pathways include:

-

Ligand Coupling: In this metal-free pathway, the nucleophile initially coordinates to the iodine(III) center of the diphenyliodonium salt. This is followed by a reductive elimination-like process where the phenyl group migrates from the iodine to the nucleophile, resulting in the phenylated product and iodobenzene as a byproduct.

-

Nucleophilic Aromatic Substitution (SNAr): For electron-deficient aromatic systems or when strong nucleophiles are employed, a direct nucleophilic attack on one of the phenyl rings can occur. This pathway is facilitated by the excellent leaving group ability of the iodobenzene moiety.[1]

-

Metal-Catalyzed Phenylation: The introduction of transition metals, notably copper and palladium, opens up catalytic cycles that significantly enhance the scope and efficiency of the phenylation reaction. These pathways often involve oxidative addition of the diphenyliodonium salt to the metal center, followed by reductive elimination to furnish the phenylated product and regenerate the active catalyst.

-

Radical and Aryne Pathways: Under specific conditions, particularly with strong bases or upon photochemical activation, radical intermediates or highly reactive arynes can be generated from diphenyliodonium salts, leading to phenylation through alternative, non-ionic mechanisms.[2][3]

Quantitative Data Summary

The efficiency of this compound as a phenylating agent is demonstrated across a range of nucleophiles and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Metal-Free Phenylation of Various Nucleophiles

| Nucleophile | Product | Conditions | Yield (%) | Reference |

| Aniline | N-Phenylaniline | DMF, 130°C, 24h | Good | [4] |

| Phenol | Diphenyl ether | Acetonitrile, K₂CO₃ | up to 96% | [5] |

| Indole | 2-Phenylindole | High Temperature | - | |

| β-Ketoester | α-Phenyl-β-ketoester | t-BuOH, rt | 61% | [6] |

Table 2: Copper-Catalyzed Phenylation

| Nucleophile | Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

| N-Naphthylhydroxylamine | Cu(TFA)₂ | - | DCM | Room Temp | 93-97% | [7] |

| Alkene | Cu(I) or Cu(II) salts | - | - | 110°C | 72% | [8] |

| Isatoic Anhydrides | Copper | - | - | Room Temp | 53-92% | [9] |

Table 3: Palladium-Catalyzed Phenylation

| Substrate | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| 3-Methyl-2-phenylpyridine | Pd(OAc)₂ | AcOH | 100°C | 8-24 h | High | [10] |

| Indole | Pd(OAc)₂ | EtOAc | 50°C | 1 h | 30% | [1] |

| Pyrrolidinones | Pd(NO₃)₂ / Ir photocatalyst | MeOH | Room Temp | 15 h | Good | [11] |

| Isoquinolone | Pd(OPiv)₂ | DME | 120°C | 24 h | High | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these phenylation reactions. Below are representative experimental protocols for key transformations.

Protocol 1: Metal-Free O-Arylation of a Phenol

This protocol is adapted from the work of Togo and coworkers for the synthesis of unsymmetrical diaryl ethers.[5]

Materials:

-

Aryl(2,4-dimethoxyphenyl)iodonium tosylate (1.0 equiv)

-

Phenol (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Acetonitrile (MeCN)

Procedure:

-

To a round-bottom flask, add the aryl(2,4-dimethoxyphenyl)iodonium tosylate, phenol, and potassium carbonate.

-

Add acetonitrile to the flask.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Protocol 2: Copper-Catalyzed N-Arylation of N-Naphthylhydroxylamine

This protocol is based on the synthesis of axially chiral biaryls.[7]

Materials:

-

N-naphthylhydroxylamine (0.20 mmol, 1.0 equiv)

-

Diphenyliodonium salt (0.24 mmol, 1.2 equiv)

-

Copper(II) trifluoroacetate (Cu(TFA)₂) (10 mol%)

-

Base (e.g., an organic base, 0.26 mmol, 1.3 equiv)

-

Dichloromethane (DCM) (4.0 mL)

Procedure:

-

In a reaction vial, combine the N-naphthylhydroxylamine, diphenyliodonium salt, Cu(TFA)₂, and the base.

-

Add dichloromethane to the vial.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, dilute the reaction mixture with DCM and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the N-arylated product.

Protocol 3: Palladium-Catalyzed C-H Arylation of Indole

This procedure is adapted from a method for the direct arylation of indole.[12]

Materials:

-

Indole (2.6 mmol, 1.0 equiv)

-

Diaryliodonium salt (5.1 mmol, ~2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.13 mmol, 5 mol%)

-

Ethyl acetate (EtOAc) (10 mL)

Procedure:

-

To a 50 mL round-bottomed flask, add indole, the diaryliodonium salt, and Pd(OAc)₂.

-

Add ethyl acetate to the flask.

-

Heat the mixture to 50°C with stirring for 1 hour.

-

Monitor the reaction's completion via TLC.

-

After the starting material is consumed, cool the mixture to room temperature.

-

The reaction mixture can then be worked up by dilution with a suitable solvent, washing with water and brine, drying, and concentration.

-

The crude product is purified by flash column chromatography.

Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for phenylation with this compound.

Conclusion

This compound is a highly effective and adaptable reagent for electrophilic phenylation. The choice between metal-free and metal-catalyzed conditions allows for a high degree of control over the reaction outcome, enabling the synthesis of a diverse range of phenylated compounds. A thorough understanding of the underlying mechanistic principles is paramount for the rational design of synthetic strategies and the optimization of reaction conditions. The data and protocols presented in this guide serve as a valuable resource for researchers leveraging the power of this compound in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 3. Frontiers | The Diaryliodonium(III) Salts Reaction With Free-Radicals Enables One-Pot Double Arylation of Naphthols [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [cora.ucc.ie]

The Advent of Arylation: A Technical Guide to the Discovery and History of Diaryliodonium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaryliodonium salts, a class of hypervalent iodine compounds, have evolved from a chemical curiosity to indispensable reagents in modern organic synthesis. First identified in the late 19th century, their unique ability to act as electrophilic arylating agents has positioned them at the forefront of cross-coupling reactions, radiolabeling for positron emission tomography (PET), and the construction of complex molecular architectures. This in-depth technical guide chronicles the seminal discoveries, key scientific contributors, and the evolution of synthetic methodologies that have shaped the rich history of diaryliodonium salts. Detailed experimental protocols for foundational syntheses are provided, alongside a quantitative analysis of their development. Visualizations of historical progression and experimental workflows offer a comprehensive overview for researchers and professionals in drug development and organic chemistry.

Introduction: The Dawn of Hypervalent Iodine Chemistry

The story of diaryliodonium salts begins with the broader exploration of hypervalent iodine compounds—molecules in which an iodine atom formally possesses more than eight valence electrons. A pivotal moment in this field was the work of German chemist Conrad Willgerodt.

In 1886, Willgerodt reported the synthesis of (dichloroiodo)benzene, a stable iodine(III) compound, by passing chlorine gas through a solution of iodobenzene.[1] This discovery was a crucial first step, demonstrating that iodine could exist in higher oxidation states in organic molecules and setting the stage for the discovery of iodonium salts.

The Discovery of Diaryliodonium Salts: Hartmann and Meyer

The true birth of diaryliodonium salts occurred in 1894, when C. Hartmann and V. Meyer published their groundbreaking work.[1][2] They successfully synthesized the first diaryliodonium salt, diphenyliodonium iodide, by reacting a mixture of iodosobenzene and iodoxybenzene in the presence of moist silver oxide or sodium hydroxide.[3] This reaction, a disproportionation of iodosobenzene followed by condensation, yielded the salt as a stable, crystalline solid.

Key Historical Synthesis: Hartmann and Meyer's Preparation of Diphenyliodonium Iodide (1894)

While the original 1894 publication in Berichte der Deutschen Chemischen Gesellschaft details the discovery, a reliable and accessible experimental protocol based on their work is available through Organic Syntheses, which cites the original papers.

Experimental Protocol:

A mixture of 22 g (0.1 mole) of iodosobenzene and 24 g (0.1 mole) of iodoxybenzene is combined with 200 ml of 1 N sodium hydroxide and stirred gently for 24 hours. The resulting brown slurry is then thoroughly mixed with 1 L of cold water. After settling, the supernatant solution containing diphenyliodonium iodate is decanted through a filter. The remaining solid residue is extracted twice more with 500-ml portions of water, with the extracts being separated by decantation. To the combined filtrates, an aqueous solution of 20 g (0.12 mole) of potassium iodide is added. The resulting bulky white precipitate of diphenyliodonium iodide is allowed to stand for one to two hours with occasional shaking. The product is then collected by suction filtration, washed with water, and dried at room temperature.[3]

Quantitative Data from Early Syntheses:

| Product | Starting Materials | Reagents | Yield | Melting Point | Reference |

| Diphenyliodonium Iodide | Iodosobenzene, Iodoxybenzene | 1 N Sodium Hydroxide, Potassium Iodide | 70-72% | 172-175 °C (decomposes) | Organic Syntheses, citing Hartmann & Meyer (1894)[3] |

Advancements in Synthesis: Beringer's One-Pot Procedure

For several decades following their discovery, diaryliodonium salts remained largely a niche area of study due to the multi-step and often low-yielding synthetic procedures. A significant breakthrough came in the 1950s from the laboratory of F. Marshall Beringer. In 1953, Beringer and his colleagues published a more practical and general one-pot synthesis of diaryliodonium salts.[4] This method involved the reaction of an iodoarene with an arene in the presence of an oxidizing agent, greatly improving the accessibility of these compounds and paving the way for their broader application.

Beringer's One-Pot Synthesis of Diphenyliodonium Salts (1953)

Beringer's refined one-pot reaction significantly simplified the synthesis of diaryliodonium salts.

Experimental Protocol:

To a vigorously stirred solution of 10.2 g. (0.05 mole) of iodobenzene in 75 ml. of concentrated sulfuric acid, a solution of 12.5 g. (0.055 mole) of potassium persulfate in 100 ml. of concentrated sulfuric acid was added dropwise over a period of one hour, maintaining the temperature at 0-5 °C. After the addition was complete, the mixture was stirred for an additional two hours at this temperature. The reaction mixture was then poured onto 500 g. of crushed ice. The resulting solution was filtered, and the filtrate was treated with a solution of 16.6 g. (0.1 mole) of potassium iodide in 100 ml. of water. The precipitated diphenyliodonium iodide was collected by filtration, washed with cold water, and recrystallized from hot water to yield the pure product.

Quantitative Data for Beringer's Method:

| Product | Starting Materials | Reagents | Yield | Melting Point | Reference |

| Diphenyliodonium Iodide | Iodobenzene, Benzene (from sulfonation) | Potassium Persulfate, Sulfuric Acid, Potassium Iodide | ~60-70% | 173-175 °C (decomposes) | Based on descriptions in Beringer et al., J. Am. Chem. Soc. 1953, 75, 2705. |

Evolution of Synthetic Methodologies

The foundational work of Hartmann, Meyer, and Beringer has been the basis for numerous advancements in the synthesis of diaryliodonium salts. Modern methods have focused on improving yields, expanding the substrate scope to include a wider range of functional groups, and developing more environmentally benign procedures.

Key developments include:

-

Use of Triflate and Tetrafluoroborate Anions: The introduction of non-nucleophilic counterions like trifluoromethanesulfonate (triflate, OTf) and tetrafluoroborate (BF4) in place of halides led to more soluble and reactive salts, broadening their utility in organic solvents.

-

One-Pot Syntheses from Arylboronic Acids: The development of one-pot procedures starting from readily available arylboronic acids and aryl iodides has provided a highly versatile and regioselective route to unsymmetrical diaryliodonium salts.[5]

-

Direct Synthesis from Arenes and Iodine: More recent protocols have enabled the direct synthesis of symmetrical diaryliodonium salts from elemental iodine and arenes, offering a more atom-economical approach.[5]

Visualizing the Historical and Synthetic Landscape

To better understand the progression and methodologies, the following diagrams illustrate the key historical developments and a generalized workflow for the synthesis of diaryliodonium salts.

Caption: Historical timeline of key discoveries in diaryliodonium salt chemistry.

Caption: Generalized workflow for the one-pot synthesis of diaryliodonium salts.

Conclusion

The journey of diaryliodonium salts from their initial discovery over a century ago to their current status as powerful synthetic tools is a testament to the continuous innovation in organic chemistry. The pioneering work of Willgerodt, Hartmann, Meyer, and Beringer laid a crucial foundation, and the subsequent development of more efficient and versatile synthetic methods has unlocked the vast potential of these reagents. For researchers and professionals in drug development and other areas of chemical science, a thorough understanding of the history and synthesis of diaryliodonium salts provides a valuable context for their application in the creation of novel and complex molecules. The ongoing research in this field promises even more exciting applications in the years to come, further solidifying the legacy of these remarkable hypervalent iodine compounds.

References

A Technical Guide to the Safe Handling of Diphenyliodonium Nitrate in the Laboratory

Introduction

Diphenyliodonium nitrate (CAS No. 722-56-5) is a versatile organic iodine compound widely utilized in chemical synthesis and materials science.[1] It serves as an effective photoinitiator in polymer chemistry, particularly for UV-curable coatings and inks, and as a catalyst in various reactions.[2] It is also employed as a reagent for electrophilic phenylation of substrates like malonates and dithiocarboxylates.[3][4] Given its classification as a strong oxidizing agent, a comprehensive understanding and strict adherence to safety protocols are imperative for its handling in a laboratory setting. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its oxidizing properties.[5][6] Contact with combustible materials may cause or intensify a fire.[5][7]

GHS Classification Summary

| Classification | Category | Pictogram | Signal Word | Hazard Statement |

|---|

| Oxidizing Solids | Category 2 / 3 | GHS03 (Flame over circle)[8][9] | Danger / Warning[6][7][8] | H272: May intensify fire; oxidizer[6][7][9] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for risk assessment and for designing safe experimental setups.

Table of Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₀INO₃ | [1][2][10] |

| Molecular Weight | 343.12 g/mol | [1][8] |

| Appearance | White to grey or tan powder/crystals | [1][2][3][5] |

| Melting Point | 147 - 154 °C | [1][3][5][8] |

| Solubility | Soluble in hot water, Methanol, DMSO | [1][3] |

| Odor | Odorless | [5] |

| Stability | Light sensitive; stable under recommended storage conditions | [1][3][10] |

| UN Number | 1479 | [5][7] |

| Hazard Class | 5.1 (Oxidizing Agent) | [1][5] |

| Packing Group | III |[5][7] |

Detailed Protocols for Safe Handling and Storage

Adherence to strict protocols is critical to minimize risks associated with the oxidizing nature of this compound.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[5][10]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][10]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound:

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[5][10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or long-sleeved clothing to prevent skin exposure.[5][8][10]

-

Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved air-purifying respirator with a P3 or N95 cartridge is recommended.[5][8][9]

General Handling and Experimental Procedures

-

Avoid Contact: Prevent all contact with eyes, skin, and clothing.[1][5]

-

Dust Prevention: Avoid the formation of dust during weighing and transfer.[5]

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[6][7][10] No smoking is permitted in the handling area.[5][10]

-

Incompatible Materials: Keep this compound away from combustible materials and strong reducing agents.[5][6][10] Take every precaution to avoid mixing with combustibles.[6][7][10]

-

Hygiene: Wash hands thoroughly after handling.[6] Contaminated clothing should be changed immediately.[6]

Storage Procedures

-

Container: Keep the container tightly closed in a dry and cool place.[5][10]

-

Location: Store in a well-ventilated area away from combustible materials and sources of ignition.[5][6][10] A recommended storage temperature is +4°C or <15°C.[3][7]

-

Sensitivities: The material is light sensitive and should be protected from light and moisture.[1][3][10]

Emergency Procedures

Rapid and correct response to an emergency is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5][10]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Get medical attention if symptoms occur.[5][10]

-

Ingestion: Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[5][10]

Fire-Fighting Measures

-

Specific Hazards: As an oxidizer, it can intensify fires and may ignite combustible materials like wood, paper, or oil.[5][10] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[5][6]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or dry sand.[5][6][7]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear the prescribed personal protective equipment.[5] Evacuate unnecessary personnel from the area.[6]

-

Containment and Cleanup: Avoid generating dust. Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[5] Do not allow the product to enter drains.[6]

Laboratory Workflow Visualization

The following diagram outlines a logical workflow for the safe handling of this compound, from initial preparation to final waste disposal. Adherence to this workflow minimizes the risk of exposure and accidents.

Caption: Workflow for Safe Handling of this compound.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemodex.com [chemodex.com]

- 4. adipogen.com [adipogen.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | 722-56-5 | TCI AMERICA [tcichemicals.com]

- 8. 二苯基碘硝酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound DPIN 722-56-5 [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Unraveling the Intricacies of Hypervalent Iodine Bonding in Diphenyliodonium Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hypervalent iodine bonding in diphenyliodonium nitrate. The content delves into the theoretical framework of its molecular structure, detailed experimental protocols for its synthesis and characterization, and a summary of its key structural parameters. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, drug development, and materials science, where diaryliodonium salts are increasingly employed as versatile reagents.

Core Concepts: The Nature of the Hypervalent Bond in Diphenyliodonium Cation

The diphenyliodonium cation, [(C₆H₅)₂I]⁺, is a prototypical example of a hypervalent iodine(III) species. The central iodine atom formally possesses 10 valence electrons, exceeding the octet rule. This hypervalency is rationalized by the three-center, four-electron (3c-4e) bond model. In the diphenyliodonium cation, the iodine atom is covalently bonded to two phenyl groups. The bonding arrangement around the iodine is typically described as a pseudo-trigonal bipyramidal geometry, where the two phenyl groups and a lone pair of electrons occupy the equatorial positions, and the counter-ion (in this case, nitrate) and another coordinating species (or a vacant orbital) would occupy the apical positions.

The C-I-C bond angle in diaryliodonium salts is influenced by the nature of the counter-anion and packing forces in the crystal lattice. While often depicted as a simple ionic salt, a significant degree of covalent character can exist in the interaction between the iodine center and the counter-anion. This interaction plays a crucial role in the reactivity and stability of the compound.

Quantitative Structural Data

| Parameter | Typical Value Range | Description |

| I-C Bond Length | 2.08 - 2.12 Å | The length of the covalent bond between iodine and the ipso-carbon of the phenyl ring. |

| C-I-C Bond Angle | 94° - 100° | The angle formed by the two iodine-carbon bonds. This deviation from a simple linear or tetrahedral geometry is characteristic of the T-shaped structure of the cation. |

| I---O (Nitrate) Distance | Expected > 2.5 Å | The non-covalent interaction distance between the iodine atom and an oxygen atom of the nitrate counter-anion. The exact distance would be dependent on the crystal packing. |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of diaryliodonium salts.

Materials:

-

Iodobenzene (C₆H₅I)

-

Potassium persulfate (K₂S₂O₈)

-

Concentrated sulfuric acid (H₂SO₄)

-

Benzene (C₆H₆)

-

Sodium nitrate (NaNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Oxidation of Iodobenzene:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve iodobenzene (10.2 g, 50 mmol) in 50 mL of concentrated sulfuric acid, maintaining the temperature below 0 °C using an ice-salt bath.

-

Slowly add potassium persulfate (13.5 g, 50 mmol) in small portions over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 3 hours. The solution should become a pale yellow slurry.

-

-

Arylation:

-

To the reaction mixture, add benzene (3.9 g, 50 mmol) dropwise over 15 minutes, while maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 18 hours.

-

-

Work-up and Anion Exchange:

-

Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.

-

The crude diphenyliodonium bisulfate will precipitate. Filter the precipitate using a Büchner funnel and wash with cold deionized water (3 x 50 mL).

-

Dissolve the crude product in 100 mL of hot water.

-

To this solution, add a solution of sodium nitrate (8.5 g, 100 mmol) in 20 mL of water.

-

A white precipitate of this compound will form. Allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to ensure complete precipitation.

-

Collect the this compound by filtration, wash with cold deionized water (3 x 20 mL) and then with a small amount of cold diethyl ether (2 x 10 mL).

-

Dry the product in a desiccator over P₂O₅ to yield this compound as a white crystalline solid.

-

Characterization Methods

a) X-ray Crystallography:

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent system, such as methanol/water or acetone/hexane.

-

Data Collection: A single crystal is mounted on a goniometer head of a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. Data is collected at a controlled temperature (e.g., 100 K or 293 K) over a range of 2θ angles.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. The aromatic protons of the phenyl rings typically appear as multiplets in the range of δ 7.0-8.5 ppm.

-

¹³C NMR: The ¹³C NMR spectrum is recorded on the same instrument. The carbon signals for the phenyl rings are observed in the aromatic region (δ 110-150 ppm). The ipso-carbon attached to the iodine atom is typically shifted downfield.

c) Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Characteristic absorption bands include C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C stretching of the aromatic rings (~1600-1450 cm⁻¹), and a strong, broad band corresponding to the nitrate anion (around 1380 cm⁻¹).

Visualizations

The following diagrams, generated using the DOT language, illustrate the conceptual framework of the hypervalent bonding and a typical experimental workflow.

Caption: Conceptual representation of the bonding in this compound.

In-Depth Technical Guide: Kinetic Studies of Diphenyliodonium Nitrate Reactions with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic studies of reactions between diphenyliodonium nitrate and various nucleophiles. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the reaction mechanisms, quantitative kinetic parameters, and the experimental methodologies employed in these investigations.

Core Concepts in Diphenyliodonium Salt Reactivity

This compound, a diaryliodonium salt, serves as a versatile electrophilic arylating agent. Its reactions with nucleophiles are central to the formation of new carbon-heteroatom and carbon-carbon bonds, making it a valuable reagent in organic synthesis and drug development. The reactivity of diaryliodonium salts is governed by the hypervalent nature of the iodine atom, which facilitates the transfer of a phenyl group to a nucleophile.

The reaction mechanism can proceed through several competing pathways, the prevalence of which is influenced by the nature of the nucleophile, the solvent, and the specific substituents on the aryl rings of the iodonium salt. The primary mechanistic pathways include:

-

Ligand Coupling: This is a concerted process where the nucleophile attacks the iodine center, followed by reductive elimination to form the arylated product and iodobenzene.

-

Aryne Formation: In the presence of a strong base, elimination of a proton ortho to the iodine can lead to the formation of a highly reactive benzyne intermediate, which is then trapped by the nucleophile.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct attack of the nucleophile on the ipso-carbon of one of the phenyl rings, leading to the displacement of iodobenzene. This mechanism is more likely when the aryl ring is activated by electron-withdrawing groups.

A recent 2024 study by Jha et al. provides a detailed kinetic analysis of N-arylation with diaryliodonium salts, employing modern kinetic analysis tools which has shed more light on these complex reaction dynamics.

Quantitative Kinetic Data

The following tables summarize the available quantitative data from kinetic studies of this compound and related diaryliodonium salts with various nucleophiles.

Table 1: Reaction of Diphenyliodonium Ion with Phenoxide Ion

| Solvent (Dioxane-Water) | Temperature (°C) | Second-Order Rate Constant (k2) (L mol-1 s-1) |

| 1:1 | 45.0 | 2.3 x 10-4 |

| 1:1 | 65.1 | 2.1 x 10-3 |

| 1:1 | 70.0 | 3.3 x 10-3 |

Data extracted from the 1952 study by Beringer and Gindler on the reaction of diphenyliodonium and phenoxide ions. The study also determined Arrhenius parameters in 1:1 dioxane-water to be log PZ = 12.8 and Ea = 25.9 kcal/mole.[1]

Experimental Protocols for Kinetic Studies

The investigation of the kinetics of diphenyliodonium salt reactions, which are often fast, necessitates specialized experimental techniques.

Stopped-Flow UV-Vis Spectrophotometry

This is a powerful technique for studying the kinetics of fast reactions in solution, with timescales ranging from milliseconds to seconds.

Methodology:

-

Reagent Preparation: Solutions of this compound and the nucleophile are prepared in a suitable solvent (e.g., acetonitrile, dioxane-water mixtures) at known concentrations. The concentrations are chosen to ensure pseudo-first-order or second-order conditions, depending on the experimental design.

-

Instrumentation Setup: A stopped-flow spectrophotometer, such as the Agilent Cary 60 UV-Vis with an SFA 20 rapid mix accessory, is used. The instrument is thermostatted to the desired reaction temperature. The wavelength for monitoring the reaction is selected based on the UV-Vis spectra of the reactants and products, typically at a wavelength where a significant change in absorbance occurs as the reaction progresses.[2]

-

Kinetic Run: The two reactant solutions are rapidly mixed in the stopped-flow apparatus. The change in absorbance over time is recorded. The data acquisition rate is set to be sufficiently high to capture the rapid kinetic phase of the reaction, for instance, a data point every 12.5 ms.[2]

-

Data Analysis: The kinetic traces (absorbance vs. time) are then fitted to appropriate kinetic models (e.g., single exponential for pseudo-first-order reactions) using software like Cary WinUV to extract the rate constants.[2]

General Protocol for Monitoring Reactions by UV-Visible Spectroscopy

For slower reactions, conventional UV-Visible spectroscopy can be employed.

Methodology:

-

Sample Preparation: A solution of the diphenyliodonium salt and the nucleophile is prepared and quickly transferred to a cuvette.

-

Spectrophotometer Setup: A UV-Visible spectrophotometer is set to monitor the absorbance at a fixed wavelength corresponding to the formation of a product or the disappearance of a reactant.

-

Data Acquisition: The absorbance is recorded at regular time intervals.

-

Data Analysis: The concentration of the species of interest is calculated from the absorbance values using the Beer-Lambert law. The concentration data is then plotted against time and fitted to the appropriate integrated rate law to determine the rate constant and reaction order.[3][4]

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways in the reaction of diphenyliodonium salts with nucleophiles.

Caption: Ligand Coupling Mechanism.

Caption: Aryne Formation Pathway.

Caption: SNAr Mechanism.

Conclusion

The study of the kinetics of this compound reactions with nucleophiles reveals a complex interplay of multiple reaction pathways. While foundational kinetic data exists, particularly for reactions with phenoxides, there is a clear need for more comprehensive and systematically tabulated data for a wider range of nucleophiles, such as amines, halides, and alkoxides. Modern kinetic techniques, especially stopped-flow spectrophotometry, are indispensable for accurately determining the rate parameters of these often-rapid reactions. The mechanistic insights gained from these studies are crucial for the rational design of synthetic routes and the development of novel therapeutics. Future research, particularly the full disclosure of recent detailed kinetic analyses, will undoubtedly provide a more complete quantitative picture of these important transformations.

References

Determining the Photolysis Quantum Yield of Diphenyliodonium Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyliodonium nitrate is a photoinitiator of significant interest in various applications, including polymer chemistry and drug development. Its efficacy is fundamentally linked to its photolysis quantum yield (Φ), a measure of the efficiency with which absorbed photons are converted into chemical change. This technical guide provides a comprehensive overview of the principles and methodologies for determining the photolysis quantum yield of this compound. While a specific, universally accepted quantum yield value for this compound is not prominently available in the reviewed scientific literature, this document outlines the established experimental protocols, theoretical considerations, and data analysis required for its determination. Furthermore, it presents known quantum yield values for other diphenyliodonium salts to provide a comparative context.

Introduction

Onium salts, particularly diaryliodonium salts, are widely utilized as photoacid generators (PAGs) in photopolymerization and other light-induced chemical transformations. Upon absorption of ultraviolet (UV) radiation, these compounds undergo photolysis to generate reactive species that can initiate a variety of chemical reactions. The quantum yield of this photolysis process is a critical parameter for optimizing reaction conditions, predicting reaction rates, and developing new photoinitiator systems. This guide focuses on the determination of the photolysis quantum yield of this compound.

Theoretical Background

The photolysis of diphenyliodonium salts is a well-studied process, generally understood to proceed via homolytic or heterolytic cleavage of the carbon-iodine bond upon excitation. The widely accepted mechanism, proposed by Crivello, involves the formation of a phenyl radical and an iodobenzene radical cation, which can then react further to produce a Brønsted acid.

In the specific case of this compound, the photochemistry of the nitrate anion must also be considered. The nitrate ion itself can undergo photolysis, leading to the formation of reactive nitrogen and oxygen species. The overall photolytic pathway of this compound is likely a combination of the photodecomposition of the diphenyliodonium cation and the nitrate anion.

Signaling Pathways

The photolysis of this compound can be conceptualized through the following signaling pathway, which combines the established mechanisms for the diphenyliodonium cation and the nitrate anion.

Figure 1: Proposed photolysis pathways for this compound.

Quantitative Data

While a definitive quantum yield for the photolysis of this compound is not readily found in the surveyed literature, data for other diphenyliodonium salts provide a valuable reference point. The quantum yield is known to be dependent on factors such as the counter anion, the solvent, and the irradiation wavelength.

| Diphenyliodonium Salt | Counter Anion | Wavelength (nm) | Quantum Yield (Φ) of Acid Generation | Reference |

| Diphenyliodonium Hexafluorophosphate | PF₆⁻ | 365 | ~0.2 - 0.7 | [1] |

| Diphenyliodonium Hexafluoroarsenate | AsF₆⁻ | 365 | ~0.2 - 0.7 | [1] |

| Diphenyliodonium Hexafluoroantimonate | SbF₆⁻ | 365 | ~0.2 - 0.7 | [1] |

| Diphenyliodonium 1-diazo-2-hydroxynaphthalene-4-sulfonate | C₁₀H₅N₂O₄S⁻ | 365 | 0.21 | [2] |

| Diphenyliodonium 1-diazo-2-hydroxy-6-nitronaphthalene-4-sulfonate | C₁₀H₄N₃O₆S⁻ | 365 | 0.14 | [2] |

| Anthracene-sensitized Diphenyliodonium salt | Not specified | 375 | ca. 0.1 | [3] |

Experimental Protocols

The determination of the photolysis quantum yield of this compound requires careful experimental design and execution. The following protocols are based on established methods for quantum yield determination of photoinitiators.

Experimental Workflow

The general workflow for determining the quantum yield is as follows:

Figure 2: General workflow for quantum yield determination.

Materials and Instrumentation

-

This compound: High purity.

-

Solvent: Spectroscopic grade, transparent at the irradiation wavelength (e.g., acetonitrile, methanol).

-

Chemical Actinometer: A well-characterized chemical system with a known quantum yield at the irradiation wavelength. Potassium ferrioxalate is a common choice for the UV region.

-

Monochromatic Light Source: A laser or a lamp with a monochromator to provide a narrow band of irradiation.

-

UV-Vis Spectrophotometer: To measure absorbance changes.

-

High-Performance Liquid Chromatography (HPLC): For monitoring the disappearance of the reactant and the appearance of photoproducts.

-

Quartz Cuvettes: For irradiation and spectroscopic measurements.

Detailed Methodology

Step 1: Preparation of Solutions

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the irradiation wavelength to ensure sufficient light absorption while minimizing inner filter effects.

-

Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.05 M H₂SO₄) according to established procedures.

Step 2: Actinometry (Determination of Photon Flux)

-

Fill a quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source for a specific period.

-

After irradiation, develop the actinometer solution by adding a solution of 1,10-phenanthroline to form a colored complex with the photogenerated Fe²⁺ ions.

-

Measure the absorbance of the colored complex at its absorption maximum (e.g., 510 nm for the ferrioxalate-phenanthroline complex).

-

Calculate the number of moles of Fe²⁺ formed using the Beer-Lambert law.

-

The photon flux (I₀, in Einstein s⁻¹ cm⁻²) can be calculated using the following equation:

Φ_act = (moles of product) / (I₀ * t * A * V)

where Φ_act is the known quantum yield of the actinometer at the irradiation wavelength, t is the irradiation time, A is the irradiated area, and V is the volume of the solution.

Step 3: Photolysis of this compound

-

Fill a quartz cuvette with the this compound solution.

-

Irradiate the solution under the same conditions (light source, geometry) as the actinometry experiment.

-